N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating signaling pathways, enzyme activities, and gene expression, leading to its observed biological activities.
Comparison with Similar Compounds
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Properties
Molecular Formula |
C19H17Cl2N3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-24-11-15(13-4-2-3-5-17(13)24)19(26)23-9-8-22-18(25)14-7-6-12(20)10-16(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
QYKXMTVPZPAINF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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